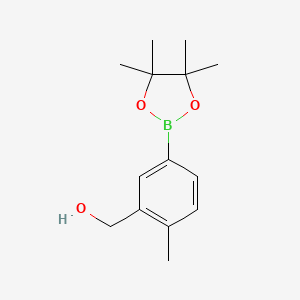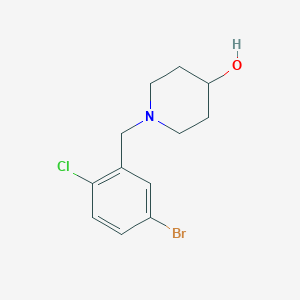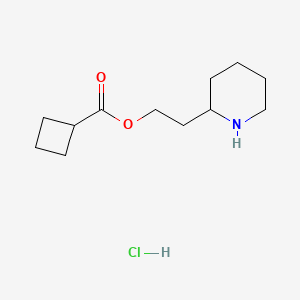
2-(2-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 2-(2-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride consists of a cyclobutanecarboxylate group attached to a piperidinyl group via an ethyl linker . The hydrochloride indicates the presence of a chloride ion, which is typically involved in forming salts with organic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C12H22ClNO2 and a molecular weight of 247.76 g/mol. Other properties such as melting point, boiling point, and density were not found in the available resources .Wissenschaftliche Forschungsanwendungen
Anticancer Research
- Synthesis of Propanamide Derivatives as Anticancer Agents : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated for their anticancer potential. Compounds in this research showed strong anticancer properties, suggesting the potential of piperidine derivatives in cancer treatment (Rehman et al., 2018).
Synthesis of Novel Compounds
- Synthesis of Alkoxy-Substituted Donor-Acceptor Cyclobutanes : This research involved the synthesis of 2-alkoxy-1,1-cyclobutane diesters and their use in dipolar cycloadditions, leading to the formation of piperidines with high trans stereoselectivity (Moustafa & Pagenkopf, 2010).
Antimicrobial Activities
Synthesis and Antimicrobial Screening of Piperidine Derivatives : The study synthesized and characterized (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, which exhibited moderate antimicrobial activities against various bacterial strains (Ovonramwen, Owolabi, & Oviawe, 2019).
Synthesis of Acetamide Derivatives for Antibacterial Activity : Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and evaluated for their antibacterial potentials. Some compounds showed moderate inhibitory activities against Gram-negative bacterial strains (Iqbal et al., 2017).
Wirkmechanismus
The mechanism of action of 2-(2-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride is not specified in the available literature. It’s important to note that the mechanism of action for a chemical compound often depends on its intended use, particularly in biological or industrial applications.
Eigenschaften
IUPAC Name |
2-piperidin-2-ylethyl cyclobutanecarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2.ClH/c14-12(10-4-3-5-10)15-9-7-11-6-1-2-8-13-11;/h10-11,13H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFUHBQYBAYIDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC(=O)C2CCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/structure/B1397238.png)


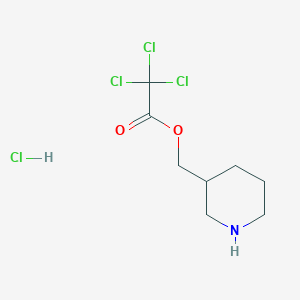

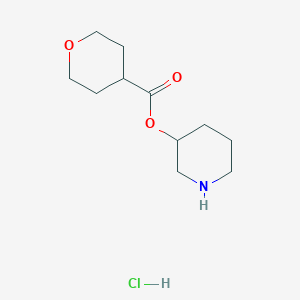
![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid](/img/structure/B1397246.png)
![2-[Benzyl(methyl)amino]acetohydrazide](/img/structure/B1397250.png)



